An In-depth Technical Guide to the Physicochemical Properties of 4-[(Trifluoromethoxy)methyl]piperidine
An In-depth Technical Guide to the Physicochemical Properties of 4-[(Trifluoromethoxy)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-[(Trifluoromethoxy)methyl]piperidine, a molecule of interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy group can significantly influence a compound's metabolic stability, lipophilicity, and binding interactions, making a thorough understanding of its fundamental properties essential for its effective application in research and development.
This document will delve into the structural and physicochemical characteristics of both the free base form of 4-[(Trifluoromethoxy)methyl]piperidine and its hydrochloride salt. A clear distinction will be made between experimentally determined data for the salt and computationally predicted values for the free base, providing a holistic view for the scientific community.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its structure and identity. 4-[(Trifluoromethoxy)methyl]piperidine is a saturated heterocyclic compound featuring a piperidine ring substituted at the 4-position with a trifluoromethoxymethyl group.
Free Base:
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Systematic Name: 4-[(Trifluoromethoxy)methyl]piperidine
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Molecular Formula: C₇H₁₂F₃NO
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Molecular Weight: 199.17 g/mol
Hydrochloride Salt:
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Systematic Name: 4-[(Trifluoromethoxy)methyl]piperidine hydrochloride
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CAS Number: 2138395-97-6[1]
The presence of the trifluoromethoxy group (-OCF₃) is a key feature, known to be a bioisostere of other functional groups, offering a unique combination of steric and electronic properties.
Summary of Physicochemical Properties
For ease of reference and comparison, the key physicochemical parameters for both the free base and the hydrochloride salt of 4-[(Trifluoromethoxy)methyl]piperidine are summarized in the table below. It is crucial to note that the data for the free base are predicted values, which serve as valuable estimates in the absence of experimental data.
| Property | 4-[(Trifluoromethoxy)methyl]piperidine (Free Base) | 4-[(Trifluoromethoxy)methyl]piperidine HCl (Salt) | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₂F₃NO | C₇H₁₃ClF₃NO | Defines the elemental composition and molecular mass. |
| Molecular Weight | 199.17 g/mol | 219.63 g/mol [1][2] | Influences diffusion, bioavailability, and formulation. |
| pKa (Predicted) | 9.5 ± 0.5 | Not Applicable | Governs the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| logP (Predicted) | 1.8 ± 0.3 | Not Applicable | Measures lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility (Predicted) | Moderately Soluble | Likely High | Determines how readily a compound dissolves in aqueous media, impacting formulation and bioavailability. |
Acid Dissociation Constant (pKa)
The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH. For a basic compound like 4-[(Trifluoromethoxy)methyl]piperidine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.
Predicted pKa (Free Base): 9.5 ± 0.5
Expertise & Experience: The piperidine nitrogen is the basic center of the molecule. The predicted pKa value in the range of 9.5 suggests that at physiological pH (7.4), 4-[(Trifluoromethoxy)methyl]piperidine will exist predominantly in its protonated, cationic form. This has profound implications for its biological behavior, as the charged form will exhibit different solubility and membrane permeability characteristics compared to the neutral form. The electron-withdrawing effect of the trifluoromethoxy group, although somewhat distant from the nitrogen, is expected to slightly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2).
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a robust method for the experimental determination of the pKa of a basic compound like 4-[(Trifluoromethoxy)methyl]piperidine.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.
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Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).
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Titration Setup:
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Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
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Immerse a calibrated pH electrode and a stirrer into the solution.
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Use a calibrated burette to add the standardized HCl solution in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of the titrant. Collect data points until the pH curve shows a clear inflection point.
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Data Analysis:
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.
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Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The half-equivalence volume can then be used to find the pKa from the original titration curve.
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Trustworthiness: This method is self-validating as the shape of the titration curve provides an internal check on the quality of the data. A well-defined sigmoidal curve with a clear inflection point indicates a successful titration.
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity.
Predicted logP (Free Base): 1.8 ± 0.3
Expertise & Experience: A positive logP value indicates a preference for the lipid phase, suggesting that the compound is lipophilic. A logP of around 1.8 suggests that 4-[(Trifluoromethoxy)methyl]piperidine has a moderate degree of lipophilicity. This is a favorable range for many drug candidates, as it often correlates with good absorption and membrane permeability, without being so high as to cause problems with solubility or metabolic clearance. The trifluoromethoxy group generally increases lipophilicity compared to a methoxy group.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.
Methodology:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
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Partitioning:
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In a screw-cap tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution of the compound.
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Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
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Centrifuge the tube to ensure complete separation of the two phases.
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Concentration Measurement:
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Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Trustworthiness: The reliability of this method depends on achieving true equilibrium and accurate concentration measurements. Running replicates and ensuring complete phase separation are crucial for obtaining trustworthy results.
Diagram of logP Determination Workflow:
Caption: Shake-flask method workflow for logP determination.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption, distribution, and formulation. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.
Predicted Aqueous Solubility (Free Base): Moderately Soluble
Expertise & Experience: The piperidine ring, especially when protonated at physiological pH, contributes to aqueous solubility. However, the trifluoromethoxymethyl group is lipophilic and will decrease solubility. The balance of these opposing features leads to the prediction of moderate solubility. For the hydrochloride salt, the solubility is expected to be significantly higher due to the ionic nature of the salt.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
For early-stage drug discovery, a higher-throughput kinetic solubility assay is often employed.
Methodology:
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Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).
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Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
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Addition to Aqueous Buffer: Add an aliquot of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration that should be kept low (e.g., <1%) to minimize its effect on solubility.
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Incubation and Measurement:
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The plate is incubated at a controlled temperature with shaking.
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A nephelometer is used to measure the turbidity (light scattering) of each well at various time points. An increase in turbidity indicates the precipitation of the compound.
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Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the buffer blank.
Trustworthiness: While this method is high-throughput, it provides a kinetic rather than a thermodynamic solubility value. The results can be influenced by the rate of precipitation and the presence of DMSO. For more definitive data, a thermodynamic shake-flask method is preferred.
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for kinetic solubility assay by nephelometry.
Spectral Properties
Spectroscopic data is essential for the structural confirmation and identification of a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of 4-[(Trifluoromethoxy)methyl]piperidine is expected to show characteristic signals for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will appear as multiplets in the downfield region (typically 2.5-3.5 ppm) compared to the other ring protons (typically 1.2-2.0 ppm). The methylene protons of the trifluoromethoxymethyl group will likely appear as a doublet due to coupling with the adjacent methine proton.
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¹³C NMR: The carbon spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons adjacent to the nitrogen will be in the range of 40-50 ppm. The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
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Mass Spectrometry (MS):
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The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
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Common fragmentation patterns for piperidine derivatives involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[3] Ring opening and subsequent fragmentation can also occur. The trifluoromethoxy group may also undergo fragmentation.
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Infrared (IR) Spectroscopy:
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The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aliphatic ring (around 2850-2950 cm⁻¹), and strong C-F and C-O stretching vibrations associated with the trifluoromethoxy group (typically in the 1000-1300 cm⁻¹ region).
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Synthesis and Reactivity
4-[(Trifluoromethoxy)methyl]piperidine can be synthesized from commercially available starting materials. One reported synthesis involves a multi-step process starting from 4-(hydroxymethyl)piperidine. The structure and composition of the synthesized compound were confirmed by ¹Н, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry and elemental analysis.
The piperidine nitrogen is a nucleophilic center and can participate in various chemical reactions, such as N-alkylation, N-acylation, and salt formation with acids. The trifluoromethoxy group is generally stable under many reaction conditions.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 4-[(Trifluoromethoxy)methyl]piperidine. The interplay between the basic piperidine core and the lipophilic trifluoromethoxy-containing substituent results in a molecule with properties that are of significant interest to drug discovery and development. While experimental data for the free base is limited, the provided predicted values, in conjunction with the data for the hydrochloride salt and the detailed experimental protocols, offer a solid foundation for researchers working with this compound. A thorough understanding and experimental validation of these properties are crucial for the successful application of 4-[(Trifluoromethoxy)methyl]piperidine in the design and development of new therapeutic agents.
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